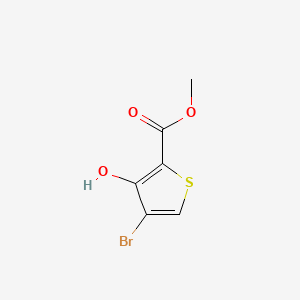

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTXASQYKJFRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380589 | |

| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95201-93-7 | |

| Record name | methyl 4-bromo-3-hydroxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. This document outlines a two-step synthesis, commencing with the preparation of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, followed by its regioselective bromination to yield the target compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are presented to facilitate its application in a research and development setting.

Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Fiesselmann Thiophene Synthesis: Formation of the thiophene ring to produce Methyl 3-hydroxythiophene-2-carboxylate.

-

Electrophilic Bromination: Regioselective bromination at the C4 position of the thiophene ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

| Step | Reaction | Starting Materials | Reagents | Solvent | Yield |

| 1 | Synthesis of Methyl 3-hydroxythiophene-2-carboxylate | Methyl mercaptoacetate, Methyl 2-chloroacrylate | Sodium methoxide | Methanol | 70% |

| 2 | Bromination of Methyl 3-hydroxythiophene-2-carboxylate (projected) | Methyl 3-hydroxythiophene-2-carboxylate | Bromine, Acetic Acid | Chloroform | - |

Note: The yield for the bromination step is projected based on similar reactions and would require experimental optimization.

Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

This procedure is adapted from the method reported by Huddleston and Barker.[1]

Materials:

-

Sodium (Na)

-

Anhydrous Methanol (CH₃OH)

-

Methyl mercaptoacetate (HSCH₂CO₂CH₃)

-

Methyl 2-chloroacrylate (CH₂=C(Cl)CO₂CH₃)

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

A 2 M solution of sodium methoxide is prepared by carefully adding sodium (700 mg, 30 mmol) to anhydrous methanol (15 mL).

-

Methyl mercaptoacetate (1.9 g, 18 mmol) is added to the sodium methoxide solution.

-

The reaction mixture is cooled to 0°C in an ice bath.

-

Methyl 2-chloroacrylate (2.1 g, 17.4 mmol) is added dropwise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Upon completion of the reaction, the mixture is cooled to 0°C.

-

The reaction is quenched by the addition of 4 M aqueous hydrochloric acid (~5 mL).

-

Water is added to the mixture, and it is extracted twice with ethyl acetate.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a brown oil, which solidifies upon drying (2.0 g, 70% yield).[1]

Step 2: Synthesis of this compound

This protocol is adapted from a similar bromination of a substituted thiophene.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Chloroform (CHCl₃)

-

Acetic acid (CH₃COOH)

-

Bromine (Br₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve Methyl 3-hydroxythiophene-2-carboxylate in chloroform and a small amount of acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

References

"Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" chemical properties

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted thiophene derivative that serves as a valuable heterocyclic building block in organic synthesis. Its unique structure, featuring bromine, hydroxyl, and carboxylate functional groups, makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, tailored for professionals in research and drug development.

Chemical Properties and Identifiers

This compound is a solid compound, typically appearing as a white to cream or pale-colored powder.[1] It is sparingly soluble in water.[2] Key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 95201-93-7 | [1][3][4] |

| Molecular Formula | C₆H₅BrO₃S | [1][3][4] |

| Molecular Weight | 237.07 g/mol | [3][4] |

| Melting Point | 76-82 °C | [1] |

| Solubility | Sparingly soluble in water (0.95 g/L at 25°C) | [2] |

| Appearance | White to cream or pale orange to pale brown or pink/brown to pink/red powder | [1] |

| InChI Key | UFTXASQYKJFRKI-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)C1=C(C(=CS1)Br)O | [3] |

Synthesis and Reactivity

The primary role of this compound is as an intermediate in synthetic chemistry. It can be prepared via the bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The reactivity of the molecule is dictated by its functional groups: the thiophene ring can undergo further substitution, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or converted to an amide.

A key application involves its use in the synthesis of the thienopyranone scaffold, which begins with the alkylation of the hydroxyl group.[2]

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis via Bromination

A common method for the preparation of this compound involves the electrophilic bromination of Methyl 3-hydroxythiophene-2-carboxylate.[5]

-

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)

-

Bromine (1.0 eq)

-

Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq, 63.2 mmol, 10g) in acetic acid (22 mL).[5]

-

To this solution, add bromine (1.0 eq, 63.2 mmol, 3.24 mL) dropwise.[5]

-

Stir the reaction mixture at room temperature for 24 hours.[5]

-

Pour the reaction solution into water (50 mL) and extract with dichloromethane (50 mL).[5]

-

Wash the organic phase twice with water (50 mL portions).[5]

-

Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[5]

-

The resulting crude product is then purified.[5]

-

Purification

-

Method: Flash chromatography on silica gel.[5]

-

Eluent: A mixture of Dichloromethane and Heptane (1:2 ratio) is typically used.[5]

-

Outcome: This purification yields the final product with a reported yield of 76% and a melting point of 86 °C.[5]

Spectroscopic Data

Characterization of this compound is confirmed through various spectroscopic methods.

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃) | δ 9.74 (s, 1H, OH), 7.38 (s, 1H, thiophene H), 3.92 (s, 3H, OCH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2 | [5] |

| Mass Spec (EI) | m/z = 236 (M⁺) | [5] |

| FTIR | Conforms to structure | [1] |

Applications in Research and Drug Development

Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. Thiophene-2-carboxamide derivatives, for instance, have been investigated as potential anticancer and antithrombotic agents.[6]

This compound serves as a crucial starting material for synthesizing more elaborate thiophene-containing molecules. Its functional handles allow for diverse modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A notable application is its use as a precursor for thienopyranones, a class of fused heterocyclic compounds with potential therapeutic applications.[2]

Safety and Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

Storage: Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, bases, and reducing agents.[2]

References

- 1. This compound, 97% 10 g | Request for Quote [thermofisher.com]

- 2. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C6H5BrO3S | CID 2777611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 95201-93-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

CAS Number: 95201-93-7

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a heterocyclic building block with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a thiophene derivative characterized by the presence of bromo, hydroxy, and methyl carboxylate functional groups. These features make it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95201-93-7 | [1] |

| Molecular Formula | C₆H₅BrO₃S | [1] |

| Molecular Weight | 237.07 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Solubility | Sparingly soluble in water (0.95 g/L at 25°C) | [3] |

| Storage | Store in a cool, dry place in a well-sealed container. Keep away from oxidizing agents, bases, and reducing agents. | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2 |

| Mass Spectrum (EI) | m/z = 236 (M+.) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of a thiophene precursor. Below are two detailed experimental protocols.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 1: Bromination using Bromine in Acetic Acid

This protocol describes the synthesis of this compound from Methyl 3-hydroxythiophene-2-carboxylate using bromine in acetic acid.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate (10g, 63.2 mmol)

-

Acetic acid (22 mL)

-

Bromine (3.24 mL, 63.2 mmol)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Eluent: Dichloromethane/Petroleum Ether (1:2)

Procedure:

-

Dissolve 10g (63.2 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 22 mL of acetic acid.

-

Slowly add 3.24 mL (63.2 mmol) of bromine to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the solution into 50 mL of water and extract with 50 mL of dichloromethane.

-

Wash the organic phase twice with 50 mL of water.

-

Dry the organic phase over magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a 1:2 mixture of dichloromethane and petroleum ether as the eluent.

-

This procedure yields 11.3 g (76%) of the final product.

Table 3: Summary of Protocol 1

| Parameter | Value |

| Starting Material | Methyl 3-hydroxythiophene-2-carboxylate |

| Brominating Agent | Bromine in Acetic Acid |

| Reaction Time | 24 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Flash Chromatography |

| Yield | 76% |

| Melting Point | 86 °C |

Experimental Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This alternative protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate (100 mg, 0.70 mmol)

-

Tetrahydrofuran (THF) - Methanol (CH₃OH) mixture (1:1, v/v), 10 mL

-

N-Bromosuccinimide (NBS)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Heptane

Procedure:

-

Dissolve 100 mg (0.70 mmol) of Methyl 3-hydroxythiophene-2-carboxylate in 10 mL of a 1:1 THF/Methanol mixture and cool to 0°C.

-

Add 63 mg (0.35 mmol) of NBS to the solution and stir the mixture at room temperature for 2 hours.

-

Cool the mixture to 0°C again and add another 50.4 mg (0.28 mmol) of NBS.

-

Stir the reaction at room temperature for an additional 2 hours.

-

Remove the solvent in vacuo.

-

Add 15 mL of water to the residue and extract three times with 30 mL of ethyl acetate.

-

Combine the organic layers, wash with water and brine, and then dry over magnesium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Add 10 mL of diethyl ether to the residue to precipitate and remove succinimide by filtration.

-

Concentrate the filtrate in vacuo and add 10 mL of heptane to precipitate the product.

-

This procedure yields 68.6 mg (44%) of the product as an orange powder.

Table 4: Summary of Protocol 2

| Parameter | Value |

| Starting Material | Methyl 3-hydroxythiophene-2-carboxylate |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Reaction Time | 4 hours (total) |

| Reaction Temperature | 0°C to Room Temperature |

| Purification Method | Precipitation/Crystallization |

| Yield | 44% |

| Appearance | Orange powder |

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific, publicly available data on the biological activity of this compound. However, the thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Antimicrobial activity [4]

-

Anti-inflammatory properties

-

Anticancer activity

-

Enzyme inhibition: For example, certain thiophene derivatives have been investigated as acetylcholinesterase inhibitors.[5][6]

This compound serves as a valuable starting material for the synthesis of more complex molecules. For instance, it has been used in the synthesis of the thienopyranone scaffold.[3] The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of compound libraries for high-throughput screening.

The combination of the hydroxy and carboxylate groups offers further opportunities for derivatization, making this compound a versatile building block for the exploration of new chemical space in drug discovery programs.

Conclusion

This compound is a readily synthesizable and commercially available thiophene derivative. While specific biological data for this compound is not yet available in the public domain, its structural features and the known biological importance of the thiophene core suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The detailed synthetic protocols provided herein offer a solid foundation for researchers to produce this compound for further investigation and derivatization in the pursuit of new drug candidates. Future studies are warranted to explore the biological activity profile of this compound and its derivatives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C6H5BrO3S | CID 2777611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. journalwjarr.com [journalwjarr.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.74 | Singlet | 1H | Hydroxyl proton (-OH) |

| 7.38 | Singlet | 1H | Thiophene ring proton (C₅-H) |

| 3.92 | Singlet | 3H | Methyl ester protons (-OCH₃) |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | Carbonyl carbon (C=O) |

| 160.4 | Thiophene ring carbon (C₃-OH) |

| 128.1 | Thiophene ring carbon (C₅) |

| 103.8 | Thiophene ring carbon (C₂) |

| 102.6 | Thiophene ring carbon (C₄-Br) |

| 52.2 | Methyl ester carbon (-OCH₃) |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 236 | Molecular ion (M⁺) |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3100 | C-H (aromatic) | Stretching |

| ~2950 | C-H (methyl) | Stretching |

| ~1700 | C=O (ester) | Stretching |

| ~1550-1450 | C=C (thiophene ring) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~700-600 | C-Br | Stretching |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Analyte: this compound

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of the deuterated solvent (CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) plates or Attenuated Total Reflectance (ATR) accessory

-

Mortar and pestle

-

Spatula

-

Analyte: this compound

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) inlet

-

Analyte: this compound

Procedure (Direct Insertion Probe):

-

Sample Preparation: Place a small amount of the solid sample into a capillary tube.

-

Introduction into the Mass Spectrometer:

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the ion source of the mass spectrometer through a vacuum lock.

-

-

Ionization and Analysis:

-

Gently heat the probe to volatilize the sample into the ion source.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

-

Data Acquisition:

-

The detector records the abundance of each ion at a specific m/z value.

-

The data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

"Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" molecular structure and conformation

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes its chemical and physical properties, outlines a potential synthetic pathway, and discusses its likely conformational behavior based on the analysis of structurally related compounds. While experimental crystallographic data for this specific molecule is not publicly available, this guide leverages computational chemistry principles and spectroscopic data of analogous structures to predict its geometric parameters.

Introduction

This compound (C₆H₅BrO₃S) is a substituted thiophene derivative. The thiophene ring is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring and its versatile chemical reactivity. The presence of bromo, hydroxyl, and methyl carboxylate substituents on the thiophene ring of the title compound offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules with potential biological activity. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for rational drug design and for predicting its interaction with biological targets.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 95201-93-7 | [1] |

| Molecular Formula | C₆H₅BrO₃S | [1] |

| Molecular Weight | 237.07 g/mol | [1] |

| Physical Form | Solid | |

| Solubility | Sparingly soluble in water |

Synthesis

Alternatively, a direct bromination of a precursor molecule, Methyl 3-hydroxythiophene-2-carboxylate, presents a feasible approach. The synthesis of this precursor has been reported and can be adapted for the synthesis of the title compound.[2]

Proposed Experimental Protocol for the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Precursor)

This protocol is adapted from the synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate.[2]

Materials:

-

Sodium metal

-

Anhydrous methanol

-

Methyl thioglycolate

-

Methyl 2-chloroacrylate

-

4 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a 2 M solution of sodium methoxide by carefully adding sodium to anhydrous methanol under an inert atmosphere.

-

To this solution, add methyl thioglycolate.

-

Cool the reaction mixture to 0°C and slowly add methyl 2-chloroacrylate dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

After completion, cool the mixture to 0°C and quench the reaction with 4 M aqueous hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3-hydroxythiophene-2-carboxylate.

Proposed Bromination to this compound

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

Dissolve Methyl 3-hydroxythiophene-2-carboxylate in acetonitrile.

-

Add N-Bromosuccinimide (NBS) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The following diagram illustrates the proposed synthetic workflow:

References

Physical properties of "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate" (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a heterocyclic compound of interest in chemical synthesis and potential drug discovery. The data presented herein is compiled from publicly available chemical data sources.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in various experimental and developmental stages. Below is a summary of the key physical properties for this compound.

| Physical Property | Value |

| Melting Point | 76-82 °C[1] |

| Solubility in Water | 0.95 g/L (at 25 °C)[2] |

| Appearance | White to cream or pale orange to pale brown or pink/brown to pink/red powder[1] |

| Molecular Formula | C6H5BrO3S[3][4] |

| Molecular Weight | 237.07 g/mol [3][4] |

Experimental Considerations

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard laboratory procedures are typically employed for such measurements.

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A common method for its determination is the capillary melting point technique. The general workflow for this procedure is outlined below.

Determination of Aqueous Solubility

The solubility of a compound in aqueous solutions is a critical parameter in drug development, influencing its absorption and bioavailability. The shake-flask method is a standard technique for determining solubility. A generalized workflow is depicted below.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in specific biological signaling pathways. Further research is required to elucidate its potential biological targets and mechanisms of action.

Conclusion

This guide provides the fundamental physical properties of this compound based on current data. The provided workflows for determining melting point and solubility represent standard laboratory practices and can be adapted for specific experimental needs. The absence of data on biological signaling pathways highlights an area for future investigation for researchers interested in the potential applications of this compound in drug discovery and development.

References

- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C6H5BrO3S | CID 2777611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: A Versatile Heterocyclic Scaffold for Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Core in Synthesis and Discovery

Thiophene and its derivatives are foundational heterocyclic motifs in medicinal chemistry and materials science.[1][2] Their unique electronic and structural properties make them privileged scaffolds in the design of novel therapeutic agents and functional organic materials.[3] Among the vast family of thiophene-based building blocks, Methyl 4-bromo-3-hydroxythiophene-2-carboxylate (CAS No: 95201-93-7) has emerged as a particularly versatile and valuable intermediate. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

This trifunctionalized thiophene derivative incorporates a nucleophilic hydroxyl group, an electrophilic ester, and a synthetically versatile bromine atom. This arrangement of functional groups allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxylate group significantly influences the reactivity of the thiophene ring, dictating the regioselectivity of further substitutions.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 95201-93-7 | |

| Molecular Formula | C₆H₅BrO₃S | |

| Molecular Weight | 237.07 g/mol | |

| Appearance | White to cream or pale orange to pale brown powder | |

| Melting Point | 76-82 °C | |

| ¹H NMR (CDCl₃) | δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2 | |

| Mass Spec (EI) | m/z = 236 (M+) |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through the regioselective bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The electron-donating hydroxyl group and the electron-withdrawing methyl carboxylate group direct the electrophilic substitution to the 4-position of the thiophene ring.[1][4]

Experimental Protocol: Bromination of Methyl 3-hydroxythiophene-2-carboxylate

This protocol is adapted from a reported procedure and provides a reliable method for the synthesis of this compound.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Acetic Acid (glacial)

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

Procedure:

-

In a well-ventilated fume hood, dissolve Methyl 3-hydroxythiophene-2-carboxylate (10g, 63.2 mmol) in glacial acetic acid (22 mL).

-

To this solution, add bromine (3.24 mL, 63.2 mmol) dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (50 mL).

-

Separate the organic phase and wash it twice with water (50 mL each).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and ethyl acetate as the eluent to afford the desired product.

Expected Yield: 76%

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of this compound.

The Reactivity Landscape: A Trifunctional Building Block

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups.

Reactions at the Bromine Atom: Gateway to C-C Bond Formation

The bromine atom at the 4-position is the primary site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for introducing aryl or heteroaryl substituents at this position.[5][6][7]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

While specific examples utilizing this compound in Suzuki couplings are not extensively documented in readily available literature, the reactivity of similar brominated thiophenes is well-established.[8][9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized based on the specific arylboronic acid used.[10][11]

Reactions Involving the Hydroxyl and Ester Groups

The 3-hydroxy group can undergo O-alkylation or O-acylation, providing a handle for further functionalization.[4] The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up another avenue for derivatization. This multi-faceted reactivity allows for the sequential and controlled modification of the thiophene scaffold.

Applications in Synthesis: Constructing Complexity

The unique structural and reactive features of this compound make it a valuable precursor for the synthesis of more complex heterocyclic systems, including thienopyranones. These fused ring systems are of interest in medicinal chemistry due to their potential biological activities.

A plausible synthetic route to a thienopyranone scaffold would involve an initial Suzuki coupling to introduce a desired substituent at the 4-position, followed by intramolecular cyclization involving the hydroxyl and ester functionalities.

Conclusion: A Building Block of Strategic Importance

This compound is a highly functionalized and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the bromine atom, allows for the strategic construction of complex molecular architectures. The ability to further modify the hydroxyl and ester groups adds another layer of synthetic utility. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of strategic building blocks like this compound is set to increase.

References

- 1. researchgate.net [researchgate.net]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-free Suzuki coupling of arylboronic acids with methyl (E)-4-bromobut-2-enoate: synthesis of unconventional cores of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Synthesis of a Key Thiophene Intermediate: A Technical Guide to Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. This technical guide provides an in-depth exploration of the discovery and initial synthesis of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a valuable thiophene derivative with applications as a versatile building block in the synthesis of more complex molecules, including thienopyranone scaffolds.

This document details the established synthetic protocol, presents key quantitative data in a clear, tabular format, and provides visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the process.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 95201-93-7[1][2] |

| Molecular Formula | C₆H₅BrO₃S[2] |

| Molecular Weight | 237.07 g/mol |

| Melting Point | 86 °C[1] |

| Appearance | White to cream or pale orange to pale brown powder |

| Solubility | Sparingly soluble in water (0.95 g/L @ 25°C)[1] |

The Genesis of a Building Block: Discovery and Initial Synthesis

While the precise moment of "discovery" of this compound is not pinpointed to a single seminal publication in the reviewed literature, its synthesis is well-established and has been cited in various patents and journals as a known procedure. The compound is typically prepared from its precursor, methyl 3-hydroxy-2-thiophenecarboxylate. The established method involves the electrophilic bromination of the thiophene ring.

The synthesis of the precursor, methyl 3-hydroxy-2-thiophenecarboxylate, has been reported by Huddleston and Barker in 1979. This initial step is crucial for the subsequent synthesis of the target compound.

Experimental Protocols

Synthesis of the Precursor: Methyl 3-hydroxy-2-thiophenecarboxylate

A detailed procedure for the synthesis of the starting material, methyl 3-hydroxy-2-thiophenecarboxylate, is outlined below.

Materials:

-

Sodium

-

Anhydrous methanol

-

Methyl mercaptoacetate

-

Methyl 2-chloroacrylate

-

4 M aqueous hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A 2 M solution of sodium methoxide is prepared by carefully adding sodium (700 mg; 30 mmol) to anhydrous methanol (15 mL).

-

Methyl mercaptoacetate (1.9 g; 18 mmol) is then added to the sodium methoxide solution.

-

The reaction mixture is cooled to 0°C.

-

Methyl 2-chloroacrylate (2.1 g; 17.4 mmol) is added slowly and dropwise to the cooled reaction mixture.

-

The reaction is stirred at room temperature overnight.

-

Upon completion, the mixture is cooled again to 0°C and the reaction is quenched with approximately 5 mL of 4 M aqueous hydrochloric acid.

-

Water is added, and the product is extracted twice with ethyl acetate.

-

The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Synthesis of this compound

The following is a general and widely cited procedure for the synthesis of the title compound.

Materials:

-

Methyl 3-hydroxy-2-thiophenecarboxylate (10 g, 63.2 mmol)[1]

-

Bromine (3.24 mL, 63.2 mmol)[1]

-

Acetic acid (22 mL)[1]

-

Dichloromethane (50 mL)[1]

-

Water (50 mL)[1]

-

Anhydrous magnesium sulfate[1]

-

Silica gel for chromatography[1]

-

Dichloromethane/petroleum ether (1:2) as eluent[1]

Procedure:

-

Dissolve methyl 3-hydroxy-2-thiophenecarboxylate (10 g, 63.2 mmol) in acetic acid (22 mL).[1]

-

Slowly add bromine (3.24 mL, 63.2 mmol) to the solution.[1]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

After the reaction is complete, pour the solution into 50 mL of water.[1]

-

Extract the aqueous mixture with 50 mL of dichloromethane.[1]

-

Combine the organic phases and wash them twice with 50 mL of water.[1]

-

Dry the organic phase over anhydrous magnesium sulfate.[1]

-

Remove the solvent by concentration under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by flash chromatography on silica gel using a dichloromethane/petroleum ether (1:2) mixture as the eluent.[1]

-

This process yields 11.3 g of this compound.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | 76% | [1] |

| Melting Point | 86 °C | [1] |

| ¹H NMR (CDCl₃) | δ 3.92 (s, 3H), 7.38 (s, 1H), 9.74 (s, 1H) | [1] |

| ¹³C NMR (CDCl₃) | δ 52.2, 102.6, 103.8, 128.1, 160.4, 165.8 | [1] |

| Mass Spec (EI) | m/z = 236 (M+) | [1] |

Visualizing the Process

To further clarify the synthesis and workflow, the following diagrams have been generated using the DOT language.

Caption: Chemical synthesis pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Application in Further Synthesis

This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, it is utilized in the synthesis of the thienopyranone scaffold through alkylation with N-acetylmorpholine.[1] This highlights its importance as a foundational molecule for the construction of diverse chemical entities with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate. This information is intended to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in effectively utilizing this versatile building block.

Chemical and Physical Properties

This compound is a functionalized thiophene derivative with the molecular formula C₆H₅BrO₃S. Its chemical structure combines a thiophene ring, a bromine atom, a hydroxyl group, and a methyl ester, making it a valuable intermediate for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| CAS Number | 95201-93-7 |

| Appearance | White to cream or pale orange to pale brown powder |

| Melting Point | 76-82 °C |

| Solubility | Sparingly soluble in water |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the bromination of its precursor, Methyl 3-hydroxythiophene-2-carboxylate. The precursor itself can be synthesized from commercially available starting materials.

Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

A common route to Methyl 3-hydroxythiophene-2-carboxylate involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base, such as sodium methoxide.

Experimental Protocol:

-

To a solution of sodium methoxide in methanol, methyl thioglycolate is added at room temperature.

-

The mixture is then cooled, and methyl 2-chloroacrylate is added dropwise.

-

The reaction is stirred, typically overnight, to allow for the formation of the thiophene ring.

-

Upon completion, the reaction is quenched with an acid and the product is extracted using an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed to yield Methyl 3-hydroxythiophene-2-carboxylate.

Synthesis of this compound

The bromination of Methyl 3-hydroxythiophene-2-carboxylate at the 4-position is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

Experimental Protocol:

-

Methyl 3-hydroxythiophene-2-carboxylate is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran and methanol.

-

N-Bromosuccinimide is added portion-wise to the solution at a controlled temperature.

-

The reaction mixture is stirred for a period to ensure complete bromination.

-

After the reaction is complete, the solvent is removed, and the residue is worked up by extraction with an organic solvent.

-

The crude product is then purified, typically by column chromatography, to afford pure this compound.

A schematic of the overall synthesis is depicted below:

Caption: Synthetic pathway to this compound.

Reactivity

The reactivity of this compound is governed by the interplay of its functional groups. The thiophene ring is susceptible to further electrophilic substitution, while the bromine atom can participate in various cross-coupling reactions. The hydroxyl and ester groups also offer sites for modification.

Reactivity of the Thiophene Ring

The electron-rich nature of the thiophene ring makes it prone to electrophilic attack. However, the existing substituents influence the position of further substitution. The hydroxyl group is an activating group, while the ester and bromine are deactivating. The free 5-position is the most likely site for further electrophilic substitution.

Reactions at the Bromine Atom

The carbon-bromine bond provides a handle for the introduction of new functionalities through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, and Sonogashira couplings are common methods to form new carbon-carbon bonds at this position, allowing for the synthesis of a wide array of derivatives.

Reactions of the Hydroxyl and Ester Groups

The hydroxyl group can undergo O-alkylation or O-acylation under appropriate basic conditions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides.

A summary of the potential reaction pathways is illustrated below:

Caption: Potential reaction pathways for this compound.

Stability

The stability of this compound is an important consideration for its storage and handling. While specific, detailed stability studies on this particular compound are not extensively reported in the literature, some general stability characteristics can be inferred from the behavior of related compounds.

General Storage: It is recommended to store the compound in a cool, dry place in a well-sealed container, away from oxidizing agents, bases, and reducing agents.

Thermal Stability: Functionalized thiophenes generally exhibit good thermal stability. However, prolonged exposure to high temperatures may lead to decomposition.

Acid and Base Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Strong basic conditions can also deprotonate the hydroxyl group, which may influence its reactivity and stability.

Photostability: Many organic compounds, particularly those with aromatic systems, can be sensitive to light. It is advisable to store the compound protected from light to prevent potential photodegradation.

Oxidative Stability: 3-Hydroxythiophenes can be susceptible to oxidation. The presence of the hydroxyl group may make the thiophene ring more prone to oxidative degradation or dimerization, especially in the presence of air and light over extended periods. It has been noted that 3-hydroxythiophenes can be unstable and may dimerize or degrade at room temperature.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple functional groups allow for a wide range of chemical transformations, making it a key intermediate for the synthesis of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and stability is crucial for its effective application in research and development. While direct and comprehensive stability data is limited, careful handling and storage based on the known properties of its constituent functional groups are recommended to ensure its integrity.

A Theoretical and Experimental Deep Dive into Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a substituted thiophene with potential applications in medicinal chemistry and materials science. This document collates known experimental data, including synthesis and spectroscopic details, and outlines a framework for its in-depth theoretical analysis based on established computational methodologies for related thiophene derivatives.

Physicochemical and Spectroscopic Data

This compound (C₆H₅BrO₃S) is a solid with a molecular weight of 237.07 g/mol .[1] A summary of its key identifiers and computed chemical properties is presented in Table 1. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for its structural elucidation and are summarized in Table 2.

| Identifier/Property | Value |

| CAS Number | 95201-93-7 |

| Molecular Formula | C₆H₅BrO₃S |

| Molecular Weight | 237.07 g/mol |

| Topological Polar Surface Area (TPSA) | 46.53 Ų |

| LogP | 2.0028 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 9.74 (s, 1H), 7.38 (s, 1H), 3.92 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 165.8, 160.4, 128.1, 103.8, 102.6, 52.2 |

| Mass Spectrometry (EI) | m/z = 236 (M+) |

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the bromination of its precursor, methyl 3-hydroxythiophene-2-carboxylate.

Materials:

-

Methyl 3-hydroxythiophene-2-carboxylate

-

Bromine

-

Acetic acid

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

-

Petroleum ether

Procedure:

-

Dissolve methyl 3-hydroxythiophene-2-carboxylate in acetic acid.

-

Slowly add bromine to the solution and stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction solution into water and extract the product with dichloromethane.

-

Combine the organic phases, wash twice with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel using a mixture of dichloromethane and petroleum ether (1:2) as the eluent.

-

The final product, this compound, is obtained as a solid.

Theoretical Studies: A Proposed Computational Workflow

While specific, in-depth theoretical studies on this compound are not extensively documented in publicly available literature, a robust computational analysis can be proposed based on established methods for thiophene derivatives.[2][3][4][5][6] Such studies are invaluable for understanding the molecule's electronic structure, reactivity, and potential as a scaffold in drug design.

A typical theoretical investigation would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule would be optimized using Density Functional Theory (DFT) to find its most stable conformation.

-

Electronic Properties Analysis: Following optimization, key electronic properties would be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the molecule's electronic band gap and its kinetic stability.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index would be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Applications in Synthesis and Drug Discovery

This compound serves as a versatile building block in organic synthesis. For instance, it is a key starting material in the synthesis of the thienopyranone scaffold. Its utility is also noted in patents related to the development of Lewis base catalysts.[7] The presence of multiple functional groups—a hydroxyl, a bromo, and a methyl ester on a thiophene core—makes it an attractive scaffold for creating libraries of compounds for drug discovery. The theoretical insights into its reactivity and electronic properties can guide the rational design of novel derivatives with desired biological activities.

Conclusion

This compound is a readily synthesizable thiophene derivative with established spectroscopic characteristics. While detailed theoretical explorations of this specific molecule are yet to be widely published, the framework for such an analysis is well-established. A thorough computational study would provide valuable insights into its electronic structure and reactivity, further enhancing its potential as a versatile tool in both synthetic chemistry and the development of new therapeutic agents. The combination of experimental data and theoretical predictions will undoubtedly accelerate the exploration of its applications in various scientific domains.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophen… [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2022072180A1 - Bis(heterocyclic-olate) lewis base catalysts and methods thereof - Google Patents [patents.google.com]

Safeguarding Research: A Technical Guide to the Safe Handling of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Methyl 4-bromo-3-hydroxythiophene-2-carboxylate, a halogenated thiophene derivative utilized in chemical synthesis and drug discovery. Due to its chemical properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

Signal Word: Warning[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Pictograms:

(GHS07: Exclamation Mark)

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₆H₅BrO₃S[3] |

| Molecular Weight | 237.07 g/mol [3] |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point/Freezing Point | Data not available |

| Boiling Point and Boiling Range | Data not available |

| Flash Point | Data not available |

| Vapor Pressure | Data not available |

| Vapor Density | Data not available |

| Relative Density | Data not available |

| Solubility | Data not available |

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls, administrative controls, and personal protective equipment (PPE) is required.

Engineering Controls

-

Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.[4][5]

-

Ventilation: Ensure adequate general laboratory ventilation.[1][2]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory.[4][5][7] |

| Skin Protection | A lab coat and long-sleeved clothing should be worn.[1][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[4][5] |

| Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or vapors.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[3]

-

Keep the container tightly closed in a dry, well-ventilated place.

-

Store away from incompatible materials.

-

The container should be carefully resealed after opening and kept upright to prevent leakage.[3]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, follow these procedures:[1][2]

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Prevent further leakage or spillage if safe to do so.

-

For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Do not let the product enter drains.

Waste Disposal

Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires separate disposal in a designated "Halogenated Organic Waste" container.[4][6]

Toxicity of Thiophene Derivatives

While specific toxicological data for this compound is limited, the broader class of thiophene derivatives has been studied. Some thiophene-containing drugs have been associated with toxic side effects, such as nephrotoxicity and hepatotoxicity, due to the metabolic formation of reactive intermediates like S-oxides and epoxides.[8][9] The acute toxicity of thiophene derivatives is generally considered to be low, with LD50 values ranging from 455 mg/kg to 3120 mg/kg in animal studies.[10]

Experimental Protocol: Safe Weighing and Solution Preparation of this compound

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

1. Preparation: a. Don all required PPE: lab coat, safety goggles, and nitrile gloves. b. Ensure the chemical fume hood is operational and the sash is at the appropriate height. c. Prepare the work area within the fume hood by laying down absorbent bench paper. d. Assemble all necessary equipment: analytical balance, spatula, weigh paper, beaker, stir bar, and the chosen solvent.

2. Weighing: a. Place a piece of weigh paper on the analytical balance and tare it. b. Carefully transfer the desired amount of this compound from its storage container onto the weigh paper using a clean spatula. c. Record the exact mass. d. Close the primary container tightly.

3. Solution Preparation: a. Place the beaker containing the stir bar on a stir plate inside the fume hood. b. Carefully transfer the weighed solid into the beaker. c. Add the desired volume of solvent to the beaker. d. Turn on the stirrer to facilitate dissolution.

4. Cleanup: a. Dispose of the used weigh paper and any contaminated consumables in the designated halogenated solid waste container. b. Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and dispose of the wipes in the solid waste container. c. Remove gloves and wash hands thoroughly.

Visualizing Safety Workflows

To further clarify the logical flow of safety and emergency procedures, the following diagrams have been generated using the DOT language.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency first-aid procedures for exposure to this compound.

References

- 1. fishersci.pt [fishersci.pt]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. hmc.edu [hmc.edu]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of thienopyranone scaffold using "Methyl 4-bromo-3-hydroxythiophene-2-carboxylate"

Application Notes and Protocols for the Synthesis of a Thienopyranone Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a thienopyranone scaffold, a valuable heterocyclic motif in medicinal chemistry, starting from methyl 4-bromo-3-hydroxythiophene-2-carboxylate.

Introduction to the Thienopyranone Scaffold

Thienopyranone scaffolds are bicyclic heterocyclic systems that incorporate both a thiophene and a pyranone ring. These structures are of significant interest in drug discovery due to their diverse biological activities. Various derivatives of thienopyranones have been reported to exhibit promising pharmacological properties, including anticancer, anti-mycobacterial, and protein kinase inhibitory activities. The rigid thienopyranone core serves as an excellent framework for the development of targeted therapeutics.

Synthetic Strategy

The synthesis of the thienopyranone scaffold from this compound is proposed via a two-step sequence:

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the starting bromothiophene and a terminal alkyne, such as propargyl alcohol, introduces the necessary carbon framework for the subsequent cyclization.

-

Intramolecular Cyclization: An acid-catalyzed or metal-catalyzed intramolecular cyclization of the resulting 4-alkynyl-3-hydroxythiophene derivative affords the final thienopyranone scaffold.

Experimental Protocols

Step 1: Sonogashira Coupling of this compound with Propargyl Alcohol

This protocol describes the synthesis of methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate.

Materials and Reagents:

| Reagent | Supplier | Purity |

| This compound | Sigma-Aldrich | 97% |

| Propargyl alcohol | Acros Organics | 99% |

| Bis(triphenylphosphine)palladium(II) dichloride | Strem Chemicals | 98% |

| Copper(I) iodide (CuI) | Alfa Aesar | 99.5% |

| Triethylamine (TEA) | Fisher Chemical | >99.5% |

| Tetrahydrofuran (THF), anhydrous | EMD Millipore | >99.9% |

Reaction Conditions:

| Parameter | Value |

| Reaction Scale | 1.0 mmol |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Base | Triethylamine (TEA) |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride |

| Co-catalyst | Copper(I) iodide (CuI) |

| Temperature | Room Temperature to 40 °C |

| Reaction Time | 4-12 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Expected Yield | 70-90% |

Procedure:

-

To a dry 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

-

Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Add anhydrous THF (15 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add propargyl alcohol (1.2 mmol, 1.2 equiv.) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 40 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Step 2: Intramolecular Cyclization to form the Thienopyranone Scaffold

This protocol describes the synthesis of the thieno[3,2-b]pyran-5-one scaffold from the product of the Sonogashira coupling.

Materials and Reagents:

| Reagent | Supplier | Purity |

| Methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate | (From Step 1) | - |

| Gold(III) chloride (AuCl₃) | Sigma-Aldrich | >99.9% |

| Acetonitrile, anhydrous | EMD Millipore | >99.8% |

Reaction Conditions:

| Parameter | Value |

| Reaction Scale | 1.0 mmol |

| Solvent | Anhydrous Acetonitrile |

| Catalyst | Gold(III) chloride (AuCl₃) |

| Temperature | 80 °C |

| Reaction Time | 2-6 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Expected Yield | 60-85% |

Procedure:

-

To a dry 25 mL round-bottom flask, add methyl 3-hydroxy-4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate (1.0 mmol, 1.0 equiv.).

-

Seal the flask with a septum and purge with an inert gas.

-

Add anhydrous acetonitrile (10 mL) via syringe.

-

In a separate vial, dissolve gold(III) chloride (0.05 mmol, 5 mol%) in anhydrous acetonitrile (2 mL) and add it to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the thienopyranone scaffold.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the thienopyranone scaffold.

Potential Signaling Pathway Inhibition

Thienopyranone derivatives have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a simplified kinase signaling cascade that could be targeted by such inhibitors.

Caption: Inhibition of a kinase signaling pathway by a thienopyranone derivative.

Applications and Future Directions

The synthesized thienopyranone scaffold can serve as a versatile starting point for the development of a library of derivatives for various applications in drug discovery.

-

Anticancer Drug Development: Thienopyranone derivatives have shown potential as anticancer agents.[1] Further functionalization of the scaffold could lead to the discovery of potent and selective inhibitors of cancer-related targets. Thieno[2,3-d]pyrimidine derivatives, which are structurally related, have shown inhibitory effects on breast cancer cells.[2]

-

Kinase Inhibitors: The thienopyranone core can be elaborated to design specific inhibitors of protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and 3-phosphoinositide-dependent protein kinase 1 (PDK1), which are implicated in various diseases.[3][4]

-

Anti-Infective Agents: Thieno[3,2-b]pyridinone derivatives have demonstrated potent activity against Mycobacterium tuberculosis, suggesting the potential of the broader thienopyranone class as anti-infective agents.[5]

Future research should focus on the structure-activity relationship (SAR) studies of novel thienopyranone derivatives to optimize their potency, selectivity, and pharmacokinetic properties for the development of new therapeutic agents.

References

- 1. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Alkylation of Methyl 4-bromo-3-hydroxythiophene-2-carboxylate with N-acetylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract